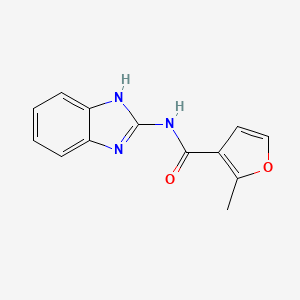
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells, including B cells, T cells, and mast cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
作用機序
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide works by inhibiting SYK, which is a key component of the B cell receptor (BCR) and Fc receptor signaling pathways. By inhibiting SYK, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide blocks the activation of B cells and the production of autoantibodies. N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide also inhibits the activation of mast cells, which play a role in the development of allergic reactions.
Biochemical and Physiological Effects:
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has been shown to reduce the levels of autoantibodies in preclinical models of autoimmune diseases. It also reduces the infiltration of immune cells into affected tissues, leading to a reduction in inflammation and tissue damage. N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has also been shown to inhibit the activation of mast cells, which can cause allergic reactions.
実験室実験の利点と制限
One of the main advantages of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide is its potency and selectivity for SYK. This makes it a useful tool for studying the role of SYK in various biological processes. However, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has limitations in terms of its solubility and stability, which can affect its activity in vitro and in vivo.
将来の方向性
There are several future directions for research on N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as a treatment for autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide in patients with rheumatoid arthritis and other autoimmune diseases. Another area of interest is the development of more potent and selective SYK inhibitors, which could have even greater therapeutic potential. Finally, there is interest in understanding the role of SYK in other biological processes, such as cancer and inflammation, which could lead to the development of new therapies.
合成法
The synthesis of N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide involves a multi-step process that starts with the reaction of 2-bromo-5-chloropyridine with sodium azide to form 2-azido-5-chloropyridine. This intermediate is then reacted with 4-amino-1H-tetrazole to form 2-azido-5-(1H-tetrazol-1-yl)pyridine. The final step involves the reaction of this intermediate with 4-fluoro-N-(4-(2-methoxyethoxy)phenyl)benzamide to form N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide.
科学的研究の応用
N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide was shown to reduce joint inflammation and destruction. In another study, N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide was found to inhibit the production of autoantibodies in a mouse model of lupus. N-2-pyridinyl-4-(1H-tetrazol-1-yl)benzamide has also been shown to be effective in a mouse model of multiple sclerosis, where it reduced the infiltration of immune cells into the central nervous system.
特性
IUPAC Name |
N-pyridin-2-yl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(16-12-3-1-2-8-14-12)10-4-6-11(7-5-10)19-9-15-17-18-19/h1-9H,(H,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUPEOOBRISPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)







![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)